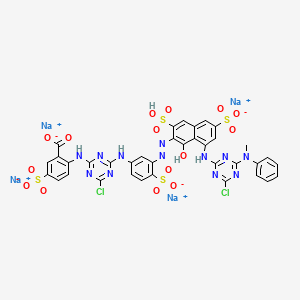
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. The starting materials include 6-ethoxycarbonyloxy-2,5,7,8-tetramethylchroman and 4-(bromomethyl)benzyl thiazolidine-2,4-dione. The reaction proceeds through nucleophilic substitution, where the bromomethyl group is replaced by the chroman derivative under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydrothiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazolidines, and various substituted derivatives .
Scientific Research Applications
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound for studying thiazolidinedione derivatives.
Biology: Investigated for its potential antioxidant properties due to the chroman moiety.
Medicine: Explored for its antidiabetic effects, similar to other thiazolidinediones.
Mechanism of Action
The mechanism of action of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. The compound binds to PPARs, leading to the activation of genes involved in glucose uptake and insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
Troglitazone: Another thiazolidinedione with similar antidiabetic properties.
Rosiglitazone: Known for its potent PPARγ agonist activity.
Pioglitazone: Widely used in the treatment of type 2 diabetes.
Uniqueness
5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione is unique due to the presence of the chroman moiety, which imparts additional antioxidant properties. This makes it a promising candidate for further research in both antidiabetic and antioxidant therapies .
Properties
CAS No. |
137786-87-9 |
|---|---|
Molecular Formula |
C27H31NO7S |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] ethyl carbonate |
InChI |
InChI=1S/C27H31NO7S/c1-6-32-26(31)34-22-15(2)16(3)23-20(17(22)4)11-12-27(5,35-23)14-33-19-9-7-18(8-10-19)13-21-24(29)28-25(30)36-21/h7-10,21H,6,11-14H2,1-5H3,(H,28,29,30) |
InChI Key |
TUWVRIRVQCCGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


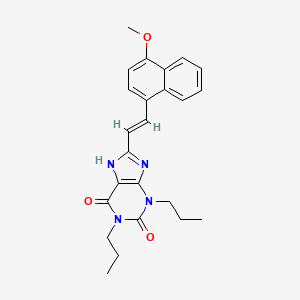


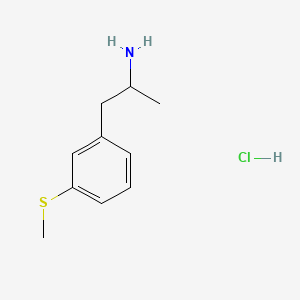

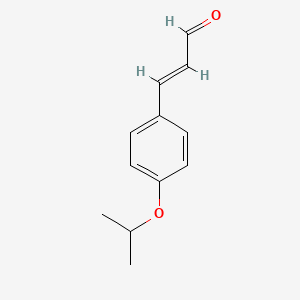
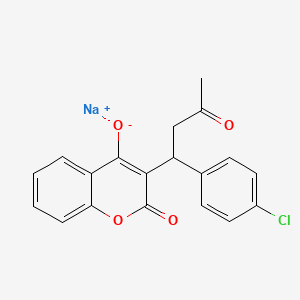
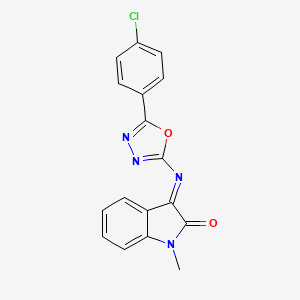
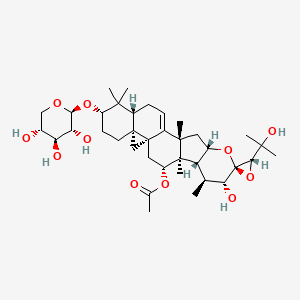
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)



